methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16217171
InChI: InChI=1S/C23H18O5/c1-27-22(25)18-7-3-16(4-8-18)20-11-15(14-24)12-21(13-20)17-5-9-19(10-6-17)23(26)28-2/h3-14H,1-2H3
SMILES:
Molecular Formula: C23H18O5
Molecular Weight: 374.4 g/mol

methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate

CAS No.:

Cat. No.: VC16217171

Molecular Formula: C23H18O5

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate -

Specification

Molecular Formula C23H18O5
Molecular Weight 374.4 g/mol
IUPAC Name methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate
Standard InChI InChI=1S/C23H18O5/c1-27-22(25)18-7-3-16(4-8-18)20-11-15(14-24)12-21(13-20)17-5-9-19(10-6-17)23(26)28-2/h3-14H,1-2H3
Standard InChI Key KSPKRAAONSQVLY-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)C3=CC=C(C=C3)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate (IUPAC name: methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate) is an organic compound with the molecular formula C₂₃H₁₈O₅ and a molecular weight of 374.4 g/mol. Its structure comprises three interconnected aromatic rings: a central phenyl group substituted with a formyl (-CHO) group at position 3 and a 4-methoxycarbonylphenyl moiety at position 5. The terminal benzoate group is esterified with a methyl group, contributing to the compound’s hydrophobicity.

Stereoelectronic Properties

The compound’s SMILES notation (COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)C3=CC=C(C=C3)C(=O)OC) reveals a planar geometry facilitated by conjugation across the aromatic systems. The formyl group introduces electrophilic character at the para position, while the methoxycarbonyl groups enhance electron-withdrawing effects, stabilizing the π-system. Computational studies predict a logP (XLogP3) value of 6, indicating high lipophilicity, which is critical for membrane permeability in drug design.

Spectroscopic Signatures

  • NMR: The proton NMR spectrum exhibits distinct signals for the formyl proton (~10 ppm), aromatic protons (7.5–8.5 ppm), and methoxy groups (~3.9 ppm).

  • IR: Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1700 cm⁻¹ (aldehyde C=O) confirm the functional groups.

  • Mass Spectrometry: The molecular ion peak at m/z 374.4 aligns with the molecular weight, with fragmentation patterns indicative of sequential loss of methoxy and formyl groups.

Synthesis and Optimization Strategies

The synthesis of methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate typically involves multistep reactions, as outlined below:

Key Synthetic Routes

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between 4-methoxycarbonylphenylboronic acid and a brominated benzaldehyde precursor constructs the biphenyl backbone.

  • Esterification: Subsequent methylation of carboxylic acid intermediates using methanol and sulfuric acid yields the final product.

  • Oxidation: Controlled oxidation of hydroxymethyl intermediates to the formyl group ensures regioselectivity.

Reaction Conditions

  • Catalysts: Pd(PPh₃)₄ or CuI for coupling reactions.

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar aprotic environments.

  • Temperature: 80–100°C for coupling steps; room temperature for esterification.

Table 1: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol% PdMaximizes cross-coupling efficiency
Reaction Time12–24 hoursEnsures complete conversion
Solvent PolarityHigh (DMF)Enhances solubility of intermediates

Pharmaceutical and Materials Science Applications

Drug Development

The compound’s aldehyde and ester groups serve as handles for derivatization:

  • Anticancer Agents: Schiff base formation with amines yields imine derivatives tested for kinase inhibition.

  • Antimicrobials: Ester hydrolysis generates carboxylic acids active against Gram-positive bacteria.

Advanced Materials

  • Organic Semiconductors: Conjugated aromatic systems enable charge transport in thin-film transistors.

  • Metal-Organic Frameworks (MOFs): Coordination with transition metals (e.g., Zn²⁺) forms porous structures for gas storage.

Chemical Reactivity and Stability

Functional Group Transformations

  • Aldehyde: Participates in nucleophilic additions (e.g., Grignard reactions) and redox reactions.

  • Esters: Hydrolyze to carboxylic acids under acidic or basic conditions; transesterification with alcohols modifies solubility.

Degradation Pathways

  • Photodegradation: UV exposure cleaves the formyl group, forming benzoic acid derivatives.

  • Thermal Stability: Decomposes above 250°C via retro-Diels-Alder mechanisms.

Analytical and Characterization Techniques

Chromatography

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve degradation products.

  • TLC: Rf = 0.6 (silica gel, ethyl acetate/hexane 1:1).

Thermal Analysis

  • DSC: Melting point observed at 180–185°C.

  • TGA: 5% weight loss at 220°C.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaKey Functional GroupsApplications
Methyl 3-(4-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoate C₁₇H₁₃F₃O₄Trifluoromethyl, esterLiquid crystals
Methyl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate C₂₂H₂₃NO₄Isoxazole, alkoxyFluorescent probes
Target CompoundC₂₃H₁₈O₅Formyl, methoxycarbonylPharmaceuticals, MOFs

The target compound’s formyl group distinguishes it from analogs, enabling unique reactivity in click chemistry and bioconjugation. Conversely, trifluoromethyl groups in enhance thermal stability, while isoxazole rings in improve photoluminescence .

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